2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide
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Overview
Description
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzazepine core, which is a bicyclic structure containing a benzene ring fused to an azepine ring. The presence of methoxy groups and a benzimidazole moiety further enhances its chemical properties and potential biological activities.
Preparation Methods
The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Benzazepine Core: This step involves the cyclization of appropriate precursors to form the benzazepine ring system. Common reagents used in this step include strong acids or bases to facilitate the cyclization reaction.
Introduction of Methoxy Groups: The methoxy groups are introduced through methylation reactions, often using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Benzimidazole Moiety: The benzimidazole group is attached through a condensation reaction with an appropriate benzimidazole precursor.
Final Acetamide Formation: The final step involves the formation of the acetamide linkage, typically through an amidation reaction using acetic anhydride or a similar reagent.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include halides and strong nucleophiles.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones, forming new carbon-carbon bonds and expanding its structural diversity.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical interactions.
Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, including as a lead compound for drug development.
Industry: The compound’s unique structure and reactivity may find applications in the development of new materials, catalysts, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide is not fully understood, but it is likely to involve interactions with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The benzazepine core may also contribute to the compound’s biological activity by interacting with different molecular pathways.
Comparison with Similar Compounds
Similar compounds to 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide include:
7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid: This compound shares the benzazepine core and methoxy groups but lacks the benzimidazole moiety.
1-Oxo-2-methyl-6,7-dimethoxy-1,2-dihydroisoquinoline: This compound features a similar methoxy-substituted bicyclic structure but with an isoquinoline core instead of a benzazepine core.
8- [5- (5,7-dihydroxy-4-oxo-4H-chromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2- (4-methoxyphenyl)-4H-chromen-4-one: This compound has a different core structure but shares the presence of methoxy groups and potential biological activity.
The uniqueness of this compound lies in its combination of the benzazepine core with the benzimidazole moiety, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C23H24N4O4 |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[(1-methylbenzimidazol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C23H24N4O4/c1-26-18-7-5-4-6-17(18)25-21(26)13-24-22(28)14-27-9-8-15-10-19(30-2)20(31-3)11-16(15)12-23(27)29/h4-11H,12-14H2,1-3H3,(H,24,28) |
InChI Key |
YFAXBSYFBDMKOX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)CN3C=CC4=CC(=C(C=C4CC3=O)OC)OC |
Origin of Product |
United States |
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